3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, trifluoromethyl, and a nitromethylidene-imidazolidinyl group
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that the direct functionalization of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds present in this compound, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
It is known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests , suggesting that they may have pesticidal or insecticidal effects.
Action Environment
It is known that the biological activities of trifluoromethylpyridine derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety , which may be influenced by environmental factors such as pH, temperature, and presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine typically involves the reaction of 1,1-dimethylthio-2-nitroethylene with N-2(chloro-5-pyridylmethyl)ethylenediamine . The reaction is carried out in anhydrous ethanol under reflux conditions for approximately 8 hours, resulting in a clear yellow solution. The solvent is then removed under reduced pressure, and the crude product is purified using silica gel chromatography with a dichloromethane:acetone (4:1, v/v) eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitromethylidene group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitromethylidene group, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with various nucleophiles replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers with specific electronic properties.
Biological Studies: It can be used to study the effects of nitromethylidene and trifluoromethyl groups on biological systems, providing insights into their roles in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but lacks the nitromethylidene-imidazolidinyl group.
3-Chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine: Similar but with a nitroimino group instead of nitromethylidene.
Uniqueness
3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine is unique due to the presence of both the nitromethylidene and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N4O2/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(17)5-18(19)20/h3-5,15H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWXLSLLIGNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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